Home > Products > Screening Compounds P135749 > 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride
3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride - 1803609-72-4

3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride

Catalog Number: EVT-3516344
CAS Number: 1803609-72-4
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It features a cyclohexanone core substituted with a pyrazole moiety, which is known for its diverse biological activities. The molecular formula of this compound is C9H12ClN2OC_9H_{12}ClN_2O, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. This compound is classified as a pyrazole derivative, which is a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride can be achieved through various methods, primarily involving the reaction between cyclohexanone and pyrazole derivatives. A common synthetic route includes:

  1. Deprotonation: Using a strong base such as sodium hydride to deprotonate the pyrazole.
  2. Condensation: Adding cyclohexanone to the deprotonated pyrazole under controlled heating conditions.
  3. Hydrochloride Formation: Treating the resulting product with hydrochloric acid to form the hydrochloride salt.

Technical Details

The reaction conditions typically involve moderate temperatures (around 60-80°C) and may require solvents like dimethylformamide or ethanol to facilitate the reaction. The yield and purity of the product can be optimized through crystallization or chromatography techniques.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride consists of a cyclohexanone ring bonded to a pyrazole group at the 3-position. The structural formula can be represented as:

C9H12ClN2O\text{C}_9\text{H}_{12}\text{ClN}_2\text{O}

Data

Key structural data includes:

  • Molecular Weight: Approximately 188.65 g/mol
  • InChI: InChI=1S/C9H12N2O.ClH/c12-9-3-1-2-8(6-9)11-5-4-10-7-11;/h4-5,7-8H,1-3,6H2;1H
  • SMILES: C1CCCCC1(C(=O)N2C=CC=N2)Cl

This data indicates the compound's unique arrangement of atoms and functional groups, which are crucial for its biological activity.

Chemical Reactions Analysis

Reactions

3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride can undergo various chemical reactions typical for ketones and heterocycles:

  1. Oxidation: Can lead to the formation of more complex oxygen-containing derivatives.
  2. Reduction: May yield alcohol derivatives or other reduced forms.
  3. Substitution Reactions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the pyrazole ring and the steric hindrance provided by the cyclohexane structure.

Mechanism of Action

The mechanism of action for 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride involves its interaction with biological targets, particularly enzymes or receptors that are sensitive to pyrazole derivatives. The specific binding interactions can lead to inhibition or modulation of enzymatic activity, contributing to its potential therapeutic effects.

Process

The exact process may vary depending on the target but generally involves:

  1. Binding: The compound binds to active sites on target proteins.
  2. Conformational Change: This binding induces conformational changes that affect protein function.
  3. Biological Response: Resulting in either therapeutic effects or biological activity modulation.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol.

Chemical Properties

Chemical properties involve stability under various conditions (e.g., light, temperature) and reactivity with acids and bases. The compound is relatively stable but should be handled with care due to its potential reactivity.

Relevant analyses indicate that it exhibits significant stability at room temperature but may degrade under extreme pH conditions or prolonged exposure to light.

Applications

3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential antimicrobial and antifungal properties.
  • Organic Synthesis: Used as a building block for synthesizing more complex molecules.
  • Biological Research: Explored for its effects on various biological pathways, including enzyme inhibition studies.

This compound's unique structure makes it a valuable candidate for further research into new therapeutic agents and materials in chemistry and pharmacology.

Introduction to Pyrazole-Containing Bioactive Compounds

Pharmacological Significance of Pyrazole Heterocycles in Drug Discovery

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and favorable physicochemical properties. Its aromatic character (intermediate between pyrrole and pyridine) and ability to act as both hydrogen bond donor (N1-H) and acceptor (N2) enable diverse target interactions [3] [7]. Approximately 20 U.S. FDA-approved drugs containing pyrazole were approved between 2014–2023, with oncology representing the dominant therapeutic area (45% of approvals), followed by treatments for rare genetic diseases (20%), infections (15%), neurological conditions (10%), and rheumatoid arthritis/glaucoma (5% each) [2]. Notably, 65% of these agents target rare cancers or orphan diseases, highlighting pyrazole’s role in addressing unmet medical needs.

The metabolic stability and bioavailability of pyrazole derivatives further bolster their drug development potential. Approximately 25% of approved pyrazole drugs undergo primary metabolism via CYP3A4, while 10% are metabolized by combined CYP3A4/CYP2C9 pathways. Excretion occurs predominantly through fecal (60%) or urinary (35%) routes [2]. Structural diversity analysis reveals that 35% of these drugs incorporate conjugated pyridine rings, and fluorine (35%) and amine groups (25%) are the most frequent substituents, optimizing target affinity and pharmacokinetics [2] [8].

Table 1: FDA-Approved Pyrazole Drugs (2014–2023) by Therapeutic Area

Therapeutic Area% of DrugsRepresentative AgentsPrimary Targets
Oncology45%Crizotinib, PralsetinibALK, RET kinases
Rare Genetic Diseases20%BerotralstatPlasma kallikrein
Infections15%Viral/bacterial enzymes
Neurological10%CDPPBmGluR5 receptors
Arthritis/Glaucoma10%Celecoxib, NetarsudilCOX-2, ROCK kinase

Structural Motifs in Neurotensin Receptor Ligands and Ion Channel Modulators

Pyrazole derivatives exhibit precise structural organization for targeting G-protein-coupled receptors (GPCRs) and ion channels. Neurotensin receptor type 1 (NTSR1) ligands often feature:

  • Aromatic-Hydrophobic Balance: A pyrazole core flanked by substituted phenyl rings enables π-stacking with Phe residues in NTSR1’s binding pocket (e.g., Phe344, Phe348) [8].
  • Electrostatic Anchors: Carboxy groups or protonatable amines at position 3 of pyrazole form salt bridges with Arg327 and Glu328, critical for subtype selectivity [9].
  • Conformational Constraints: Spiro-fused pyrazole-cyclohexanone systems (e.g., EP patent 2341047 derivatives) reduce rotational freedom, enhancing binding affinity [9].

Ion channel modulators leverage pyrazole’s halogen-binding capacity. For acid-sensing ion channel 1α (ASIC-1α) blockers:

  • Para-fluoro phenyl substitutions enhance hydrophobic enclosure within the channel vestibule, while ortho-fluoro analogs disrupt channel gating kinetics [8].
  • Transient receptor potential vanilloid 1 (TRPV1) antagonists (e.g., compounds with 3-chloro-4-fluorophenyl at pyrazole-N1) exploit halogen bonds with Thr550 and Ile573, reducing calcium influx [8].

Table 2: Structural Motifs in Pyrazole-Based Modulators

Target ClassCritical MotifsKey InteractionsBiological Effect
NTSR1 Ligands1,3-Diarylpyrazole + carboxylic acidArg327 salt bridge, Phe344 π-stackingNeurotensin antagonism
ASIC-1α BlockersPara-fluoro phenyl at C4Hydrophobic channel occlusionAntinociception
TRPV1 Antagonists3-Chloro-4-fluorophenyl at N1Halogen bonds with Thr550/Ile573Inhibition of Ca²⁺ influx
Kallikrein InhibitorsPyrazole-benzylamine + trifluoromethylAsp572 H-bond, Trp598 π-stacking (Berotralstat)Bradykinin suppression

Rationale for Cyclohexanone-Pyrazole Hybrid Scaffolds in Targeted Therapy

The fusion of cyclohexanone with pyrazole generates hybrid scaffolds with synergistic pharmacological advantages:

  • Stereoelectronic Tuning: Cyclohexanone’s carbonyl group introduces a strong dipole moment (2.7–2.9 D), augmenting pyrazole’s inherent polarity (ClogP = 0.24 vs. benzene ClogP = 2.14). This enhances solubility and reduces nonspecific membrane partitioning [3] [6].
  • Conformational Flexibility: The non-planar cyclohexanone ring adopts chair/twist-boat conformations, enabling adaptive binding to globular enzyme sites (e.g., kinase ATP pockets) [9].
  • Metabolic Resilience: Saturation of the cyclohexanone ring impedes CYP450-mediated oxidation at C4-C5 bonds—a common metabolic vulnerability in purely aromatic pyrazoles [10].

Microwave-assisted synthesis exemplifies efficient hybrid development. Cyclocondensation of β-unsaturated cyclohexanones 1 with hydrazines 2 under microwave irradiation (360 W, 120°C, 7–10 min) yields pyrazole-cyclohexanones 3 in 68–86% yields—a 5-fold yield increase versus conventional heating. These derivatives exhibit nanomolar potency against cervical (HeLa) and colon (HCT-116) cancer cells, with 3i (IC₅₀ = 2.2–2.4 μM) outperforming Adriamycin [6].

Table 3: Advantages of Cyclohexanone-Pyrazole Hybrids vs. Non-Hybrid Pyrazoles

PropertyHybrid ScaffoldsClassical PyrazolesPharmacological Impact
ClogP0.8–1.51.8–3.2Enhanced solubility/bioavailability
Metabolic SitesProtected C4-C5 bondsOxidation-prone C4-C5 bondsExtended half-life
Synthetic Efficiency70–86% yield (microwave)40–65% yield (reflux)Rapid library generation
Target VersatilityTubulin, EGFR, DNA topoisomerasePrimarily kinasesBroader anticancer spectrum

Properties

CAS Number

1803609-72-4

Product Name

3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride

IUPAC Name

3-pyrazol-1-ylcyclohexan-1-one;hydrochloride

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66

InChI

InChI=1S/C9H12N2O.ClH/c12-9-4-1-3-8(7-9)11-6-2-5-10-11;/h2,5-6,8H,1,3-4,7H2;1H

InChI Key

PWIDFMFKRVPSHG-UHFFFAOYSA-N

SMILES

C1CC(CC(=O)C1)N2C=CC=N2.Cl

Canonical SMILES

C1CC(CC(=O)C1)N2C=CC=N2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.